molecular formula C16H10F2N4S B287256 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287256
M. Wt: 328.3 g/mol
InChI Key: BMUZVAUPICFUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or proteins involved in cell growth and division. It may also induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce DNA damage and inhibit DNA synthesis. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to using this compound in lab experiments. It may have limited solubility in certain solvents and may be toxic at high concentrations.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. Another direction is to study its mechanism of action in more detail to understand how it inhibits cell growth and induces apoptosis. Additionally, future research could focus on improving the synthesis method and exploring its potential as a lead compound for drug development.
Conclusion:
In conclusion, 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific studies. It has potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. The synthesis method has been reported in various studies, and the mechanism of action is not fully understood. Future research could focus on further investigating its potential applications, studying its mechanism of action, and improving the synthesis method.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various studies. One of the methods involves the reaction of 4-fluorobenzylamine and 2-fluorobenzoyl chloride in the presence of triethylamine and 1,2,4-triazole-3-thiol. The reaction mixture is then refluxed in ethanol to yield the desired product. Another method involves the reaction of 4-fluorobenzylamine, 2-fluorobenzoyl chloride, and 1,2,4-triazole-3-thiol in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed and purified to obtain the desired product.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicine. It has been reported to have anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells and induce apoptosis. In another study, it was found to have antifungal activity against Candida albicans. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

Product Name

3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H10F2N4S

Molecular Weight

328.3 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10F2N4S/c17-11-7-5-10(6-8-11)9-14-19-20-16-22(14)21-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2

InChI Key

BMUZVAUPICFUSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F

Origin of Product

United States

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